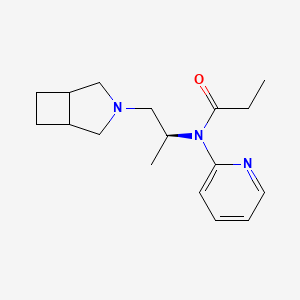

S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide

Description

“S(+)-N-(2-(3-Azabicyclo(320)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” is a complex organic compound that belongs to the class of bicyclic amines

Properties

CAS No. |

82178-84-5 |

|---|---|

Molecular Formula |

C17H25N3O |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-[(2S)-1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3/t13-,14?,15?/m0/s1 |

InChI Key |

FNICGOJATFUBFY-NFOMZHRRSA-N |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CC3CCC3C2 |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” typically involves multiple steps, including the formation of the bicyclic amine core and subsequent functionalization. Common synthetic routes may include:

Formation of the bicyclic amine core: This can be achieved through cyclization reactions involving appropriate precursors.

Functionalization: Introduction of the pyridyl and propionamide groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic amine or pyridyl groups.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the propionamide to a corresponding amine.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyridyl ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, compounds with similar structures are often investigated for their potential as neurotransmitter analogs or inhibitors, which could have implications in the treatment of neurological disorders.

Medicine

In medicine, the compound could be studied for its potential therapeutic effects, such as its ability to interact with specific receptors or enzymes.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which “S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” exerts its effects would likely involve interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylacetamide

- N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylbutyramide

Uniqueness

The uniqueness of “S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” lies in its specific stereochemistry and the presence of the propionamide group, which may confer distinct biological or chemical properties compared to its analogs.

Biological Activity

S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide, commonly referred to as S(+)-azabicyclo compound, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its antiprotozoal properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula: C17H25N3O

- Molecular Weight: 287.41 g/mol

- Structure: The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which contributes to its unique biological properties.

Antiprotozoal Activity

Research has demonstrated that S(+)-azabicyclo compounds exhibit significant antiprotozoal activity against various protozoan pathogens, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness).

Case Studies and Research Findings

-

Antiplasmodial Activity:

- In a study evaluating the activity against Plasmodium falciparum K1 strain, the compound exhibited an IC50 value of approximately 1.26 µM, indicating potent activity in the low micromolar range .

- Further modifications to the compound's structure have led to enhanced activity; for instance, substituting a methyl group with a chloro group improved antiplasmodial potency significantly .

- Antitrypanosomal Activity:

Structure-Activity Relationships (SAR)

The biological activity of S(+)-azabicyclo compounds is closely related to their structural features. Key observations include:

- Substituent Effects: The presence and type of substituents on the bicyclic core significantly influence both potency and selectivity against protozoan targets.

- Aminoalkyl Linkers: The introduction of aminoalkyl linkers has been shown to enhance interaction with biological targets, thereby improving efficacy .

Comparative Biological Activity Table

| Compound Name | Target Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| S(+)-N-(2-(3-Azabicyclo(3.2.0)... | Plasmodium falciparum K1 | 1.26 | Moderate |

| S(+)-N-(2-(3-Azabicyclo(3.2.0)... | *Trypanosoma brucei rhodesiense | 2.65 | Moderate |

| Modified Compound A | Plasmodium falciparum NF54 | 0.487 | High |

| Modified Compound B | Trypanosoma brucei | 0.329 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.